4,6-dimethyl-2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]pyrimidine
CAS No.:
Cat. No.: VC19999682
Molecular Formula: C14H16N4
Molecular Weight: 240.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H16N4 |
|---|---|
| Molecular Weight | 240.30 g/mol |
| IUPAC Name | 4,6-dimethyl-N-[(E)-(4-methylphenyl)methylideneamino]pyrimidin-2-amine |
| Standard InChI | InChI=1S/C14H16N4/c1-10-4-6-13(7-5-10)9-15-18-14-16-11(2)8-12(3)17-14/h4-9H,1-3H3,(H,16,17,18)/b15-9+ |
| Standard InChI Key | CCASRPVWNMDLJA-OQLLNIDSSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)/C=N/NC2=NC(=CC(=N2)C)C |
| Canonical SMILES | CC1=CC=C(C=C1)C=NNC2=NC(=CC(=N2)C)C |
Introduction
Key Findings
4,6-Dimethyl-2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]pyrimidine (C₁₄H₁₆N₄) is a hydrazone-functionalized pyrimidine derivative with emerging significance in medicinal and organic chemistry. Characterized by a planar pyrimidine core substituted with methyl groups at positions 4 and 6, and a hydrazinyl-linked 4-methylbenzylidene moiety, this compound exhibits unique electronic and steric properties. Recent studies highlight its synthetic versatility, moderate solubility (21 µg/mL at pH 7.4) , and potential antimicrobial activity .
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s IUPAC name, 4,6-dimethyl-N-[(E)-(4-methylphenyl)methylideneamino]pyrimidin-2-amine, reflects its structural complexity. Key parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₆N₄ | |
| Molecular Weight | 240.30 g/mol | |
| XLogP3 | 3.3 | |
| Topological Polar Surface Area | 50.2 Ų | |
| Solubility | 21 µg/mL (pH 7.4) |
The E-configuration of the hydrazone bond is critical for maintaining planar geometry, as confirmed by NMR and crystallographic data .
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): Peaks at δ 2.35 (s, 6H, CH₃), 2.45 (s, 3H, Ar-CH₃), 7.25–7.80 (m, aromatic protons), 8.10 (s, 1H, N=CH) .
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IR: Stretching vibrations at 1620 cm⁻¹ (C=N), 1585 cm⁻¹ (C=C), and 3250 cm⁻¹ (N-H) .
Synthesis and Reaction Pathways
Primary Synthesis Routes
The compound is typically synthesized via condensation reactions:
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Hydrazine-Pyrimidine Coupling: 2-Hydrazino-4,6-dimethylpyrimidine reacts with 4-methylbenzaldehyde under acidic conditions (e.g., glacial acetic acid) at 80°C for 4–6 hours .
-
Microwave-Assisted Synthesis: Reduces reaction time to 20–30 minutes with comparable yields (70–75%) .
Functionalization Reactions
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Cyclization: Reacts with CS₂ or ethyl chloroformate to form triazolo[4,3-a]pyrimidines .
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Alkylation: Methyl iodide in DMF/K₂CO₃ introduces methylthio groups at N1 .
Biological Activities and Applications
Cytotoxicity Profile
| Cell Line | IC₅₀ (µg/mL) | Reference |
|---|---|---|
| HEK-293 (Human) | >100 | |
| HepG2 (Liver) | 85 | |
| Low cytotoxicity (IC₅₀ >50 µg/mL) suggests therapeutic utility . |
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
ADME Predictions
| Parameter | Predicted Value | Method |
|---|---|---|
| Caco-2 Permeability | 5.2 × 10⁻⁶ cm/s | SwissADME |
| Plasma Protein Binding | 89% | pkCSM |
| Half-life | 3.1 h | ADMETLab |
Comparative Analysis with Analogues
Structural Analogues
| Compound | MIC (MRSA, µg/mL) | LogP |
|---|---|---|
| 4,6-Dimethyl-2-[(E)-hydrazinyl] | 8 | 2.8 |
| 4-Br-6-Me-pyrimidine derivative | 2 | 3.5 |
| Robenidine | 2 | 4.1 |
The 4-methylbenzylidene group balances hydrophobicity and electronic effects, optimizing antimicrobial activity .
Future Research Directions
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